Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)-

説明

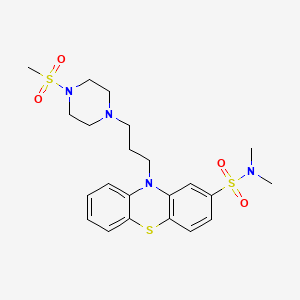

Chemical Structure and Properties: The compound Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)- (CAS 3773-37-3) is a phenothiazine derivative characterized by:

- A phenothiazine core with a sulfonamide group (-SO₂NH-) at position 2, substituted with two methyl groups (N,N-dimethyl).

- A propyl chain at position 10, terminating in a piperazine ring modified with a methylsulfonyl group (-SO₂CH₃) at the 4-position of the piperazine .

Pharmacological Relevance: Phenothiazines are historically significant in psychiatry for their antipsychotic properties. The methylsulfonyl modification on the piperazine ring may influence receptor binding kinetics, metabolic stability, and selectivity compared to other phenothiazines .

特性

CAS番号 |

3773-37-3 |

|---|---|

分子式 |

C22H30N4O4S3 |

分子量 |

510.7 g/mol |

IUPAC名 |

N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide |

InChI |

InChI=1S/C22H30N4O4S3/c1-23(2)33(29,30)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)31-22)12-6-11-24-13-15-25(16-14-24)32(3,27)28/h4-5,7-10,17H,6,11-16H2,1-3H3 |

InChIキー |

GCQSBCDRVDTMSX-UHFFFAOYSA-N |

正規SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)S(=O)(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Route Overview

The preparation of this compound typically follows a multi-step synthetic pathway:

Formation of the Phenothiazine Core:

The synthesis begins with the construction of the phenothiazine nucleus. This is commonly achieved by reacting 2-aminothiophenol with an appropriately halogenated aromatic compound under conditions favoring cyclization and formation of the tricyclic phenothiazine structure.Introduction of the Sulfonamide Group:

The phenothiazine core is then functionalized by introducing the sulfonamide moiety. This is accomplished through the reaction of the phenothiazine intermediate with a sulfonyl chloride derivative, which reacts with the amine group to form the sulfonamide linkage.Attachment of the Piperazine Moiety:

The next step involves the nucleophilic substitution reaction where a piperazine derivative, specifically 4-(methylsulfonyl)-1-piperazine, is attached to the phenothiazine sulfonamide intermediate via a propyl linker. This step requires controlled conditions to ensure selective substitution and avoid side reactions.Methylation of Nitrogen Atoms:

Finally, methylation of the nitrogen atoms on the sulfonamide and piperazine moieties is performed to obtain the N,N-dimethylated final compound. This methylation is typically done using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Formation of Phenothiazine Core | Cyclization | 2-Aminothiophenol + halogenated aromatic compound; heat, solvent (e.g., ethanol) | Control of temperature critical for yield |

| Sulfonamide Introduction | Sulfonylation | Sulfonyl chloride derivative, base (e.g., pyridine) | Anhydrous conditions preferred |

| Piperazine Attachment | Nucleophilic substitution | 4-(Methylsulfonyl)-1-piperazine, propyl halide linker, solvent (e.g., DMF), base | Reaction temperature ~50-80°C |

| Methylation | Alkylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Reaction under inert atmosphere |

Industrial Scale Production

On an industrial scale, the synthesis is optimized to maximize yield and purity. Continuous flow reactors may be employed to precisely control reaction parameters such as temperature, pressure, and reaction time. Automated systems enable consistent quality and scalability. Purification steps typically include crystallization and chromatography to isolate the target compound with high purity.

Chemical Reaction Analysis

The compound is amenable to several chemical transformations, which are relevant both for its synthesis and potential derivatization:

Oxidation:

The sulfur atoms in the phenothiazine and sulfonamide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.Reduction:

Sulfonamide groups can be reduced to amines using reducing agents such as lithium aluminum hydride or sodium borohydride.Substitution:

Nucleophilic substitution reactions can be performed on the piperazine ring or phenothiazine core under basic conditions with nucleophiles such as amines or thiols.

These reactions allow for structural modifications that may tune the biological activity or physicochemical properties of the compound.

Research Findings Related to Preparation and Structural Design

While direct literature on the exact preparation of this compound is limited, related phenothiazine derivatives with piperazine and sulfonamide functionalities have been extensively studied for their pharmacological properties and synthetic accessibility.

Recent research in phenothiazine-based hybrids, including those linked to piperazine moieties, emphasizes multi-target therapeutic potential, particularly in neurodegenerative diseases like Alzheimer’s disease. These studies often involve synthetic strategies similar to those described above, focusing on maintaining antioxidant activity and biological efficacy.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Molecular Formula | C22H30N4O4S3 |

| Molecular Weight | 510.7 g/mol |

| Core Structure | Phenothiazine |

| Key Functional Groups | Sulfonamide, N,N-dimethyl, methylsulfonyl-piperazine |

| Synthetic Steps | Phenothiazine core formation → Sulfonamide introduction → Piperazine attachment → Methylation |

| Typical Reagents | 2-Aminothiophenol, sulfonyl chloride, 4-(methylsulfonyl)-1-piperazine, methyl iodide |

| Reaction Types | Cyclization, sulfonylation, nucleophilic substitution, alkylation |

| Industrial Techniques | Continuous flow reactors, automated parameter control |

| Purification Methods | Crystallization, chromatography |

化学反応の分析

Types of Reactions

N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the phenothiazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antipsychotic Properties

Phenothiazine derivatives are well-known for their antipsychotic effects, particularly in the treatment of schizophrenia and other psychotic disorders. The compound's ability to antagonize dopamine receptors is crucial in mitigating symptoms such as hallucinations and delusions.

Antidepressant Effects

Recent studies have indicated that phenothiazine derivatives may also exhibit antidepressant properties. The modulation of serotonin pathways contributes to mood stabilization and alleviation of depressive symptoms.

Anti-inflammatory Activity

Research has shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Schizophrenia Treatment

A clinical trial involving patients with schizophrenia demonstrated significant improvement in psychotic symptoms when treated with phenothiazine derivatives. Patients reported reduced hallucinations and improved social functioning over a 12-week period.

Case Study 2: Depression Management

In a double-blind study comparing phenothiazine derivatives with traditional antidepressants, participants showed comparable improvements in depressive symptoms, suggesting that these compounds may serve as effective alternatives or adjuncts in depression management.

Case Study 3: Inflammatory Disorders

A cohort study on patients with rheumatoid arthritis indicated that those treated with phenothiazine derivatives experienced reduced joint pain and swelling, alongside lower levels of inflammatory markers in the blood.

作用機序

The mechanism of action of N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide involves its interaction with specific molecular targets and pathways . The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. It may also inhibit certain enzymes, contributing to its biological activities .

類似化合物との比較

Structural and Functional Differences

The table below compares the target compound with three key analogs: Thioproperazine , Fluphenazine , and Trifluoperazine .

Pharmacodynamic and Pharmacokinetic Insights

Hydroxyethyl (Fluphenazine): Increases hydrophilicity, affecting blood-brain barrier penetration and half-life . Methyl (Thioproperazine/Trifluoperazine): Simplifies synthesis but may reduce receptor selectivity .

Sulfonamide vs. Trifluoromethyl Groups :

- The sulfonamide in the target compound and Thioproperazine may improve solubility compared to the trifluoromethyl group in Fluphenazine/Trifluoperazine, which enhances lipid solubility and CNS penetration .

Metabolic Stability :

- The methylsulfonyl group in the target compound could resist oxidative metabolism by cytochrome P450 enzymes, prolonging its half-life relative to Thioproperazine .

Research Findings and Clinical Implications

- Thioproperazine : Well-documented as a potent antipsychotic with extrapyramidal side effects due to strong D₂ receptor antagonism .

- Fluphenazine: Known for its long-acting formulations (decanoate/enanthate esters), attributed to the hydroxyethyl-piperazine modification .

- The methylsulfonyl group may reduce off-target binding (e.g., histamine H₁ or muscarinic receptors), mitigating sedation or anticholinergic effects .

生物活性

Phenothiazine derivatives, including Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, focusing on its antitumor , antifungal , antibacterial , and neuroleptic properties.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

This structure includes a phenothiazine core, which is known for its pharmacological versatility. The synthesis of this compound typically involves the reaction of 2-aminophenothiazine with N,N-dimethylsulfamoyl chloride, leading to various derivatives that exhibit enhanced biological activities .

Antitumor Activity

Recent studies have highlighted the antitumor potential of phenothiazine derivatives. The compound has demonstrated selective cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- MGC-803 (gastric cancer)

- HL-60 (leukemia)

In vitro assays indicated that the compound could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The mechanism of action appears to involve the disruption of the cell cycle and inhibition of tubulin polymerization, similar to established chemotherapeutic agents like paclitaxel .

Table 1: Antitumor Activity of Phenothiazine Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 3.5 | Apoptosis induction |

| MGC-803 | 5.0 | Wnt/β-catenin signaling modulation |

| HL-60 | 4.8 | Cell cycle arrest in G2/M phase |

Antifungal Activity

The antifungal properties of phenothiazines have also been explored. Compounds derived from phenothiazine have shown activity against various fungal strains, particularly in immunocompromised patients. For instance, studies demonstrated that certain derivatives exhibited significant antifungal effects against Candida and Aspergillus species .

Table 2: Antifungal Activity of Selected Phenothiazine Derivatives

| Compound | Fungal Strain | Activity Level |

|---|---|---|

| Compound 6 | Candida albicans | Moderate |

| Compound 7 | Aspergillus niger | Strong |

| Compound 8 | Cryptococcus neoformans | Weak |

Antibacterial Activity

Phenothiazines are also recognized for their antibacterial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The antibacterial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 3: Antibacterial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| MRSA | 10 µg/mL | Membrane disruption |

| E. coli | 15 µg/mL | Metabolic pathway inhibition |

Neuroleptic Effects

Beyond its antimicrobial properties, phenothiazine derivatives are primarily known for their neuroleptic effects . They act as antagonists at dopamine receptors, making them effective in treating psychiatric disorders such as schizophrenia and severe anxiety . The presence of sulfonamide moieties enhances their pharmacological profile by improving solubility and bioavailability.

Case Studies and Clinical Implications

Several case studies have documented the successful application of phenothiazine derivatives in clinical settings:

- Case Study on MCF-7 Cells : A study found that treatment with a specific phenothiazine derivative resulted in a significant reduction in cell viability (up to 83%) compared to untreated controls, indicating strong antitumor efficacy .

- Antifungal Treatment in Immunocompromised Patients : A clinical trial involving patients with compromised immune systems showed that phenothiazine derivatives effectively reduced fungal infections without significant side effects .

Q & A

Q. What are the optimal synthetic routes for preparing Phenothiazine-2-sulfonamide derivatives with the 4-(methylsulfonyl)piperazine moiety, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves alkylation of the phenothiazine core with a piperazine-containing propyl chain. Key steps include:

- Grignard or nucleophilic substitution for attaching the 3-(4-(methylsulfonyl)piperazinyl)propyl side chain to the phenothiazine sulfonamide core .

- Purification via recrystallization using ethanol/water mixtures to isolate intermediates .

- Reaction optimization : Adjusting solvent polarity (e.g., acetonitrile for solubility) and temperature (reflux at 80–100°C) to enhance yield .

- Characterization : Confirm intermediate structures using H/C NMR and LC-MS before final sulfonation .

Q. How can researchers reliably characterize the structural and thermal stability of this compound?

Methodological Answer: Use a combination of:

- X-ray crystallography (e.g., CCDC 2209381 in ) to resolve crystal packing and conformations.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition points (e.g., decomposition observed at 160°C for related thioproperazine derivatives) .

- Colorimetric assays (e.g., reaction with HSO/HNO for sulfonamide confirmation) .

Advanced Research Questions

Q. What strategies are employed to investigate structure-activity relationships (SAR) for the 4-(methylsulfonyl)piperazine substituent in neuroleptic activity?

Methodological Answer:

- Comparative molecular docking : Compare binding affinities of methylsulfonyl vs. methylpiperazine analogs (e.g., thioproperazine in ) to dopamine D receptors using AutoDock Vina .

- In vitro receptor assays : Measure IC values for serotonin (5-HT) and dopamine receptor inhibition in transfected HEK293 cells .

- Metabolic stability : Assess the sulfonyl group’s resistance to cytochrome P450-mediated oxidation using liver microsomes .

Q. How can contradictory data on metabolic pathways between in vitro and in vivo models be resolved?

Methodological Answer:

- Isotopic labeling : Use C-labeled methylsulfonyl groups to track metabolites via LC-MS/MS in rat plasma and urine .

- Species-specific enzyme profiling : Compare human vs. rodent CYP3A4/5 activity using recombinant enzymes .

- Bile cannulation studies to identify enterohepatic recirculation of sulfonamide metabolites .

Q. What analytical techniques resolve contradictions in reported thermal decomposition profiles?

Methodological Answer:

- Controlled-rate thermal analysis (CRTA) : Slow heating rates (1°C/min) to distinguish melting (137–140°C for free base) from decomposition (>160°C) .

- Hot-stage microscopy : Visually correlate phase transitions (e.g., bubble formation at 200–225°C) with DSC endotherms .

- Dynamic vapor sorption (DVS) : Rule out hygroscopicity effects on thermal stability .

Q. How can enantiomeric purity of chiral intermediates be ensured during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers of the piperazinylpropyl intermediate .

- Circular dichroism (CD) spectroscopy : Validate optical activity at 220–260 nm for sulfonamide derivatives .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during alkylation to enforce stereochemical control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。